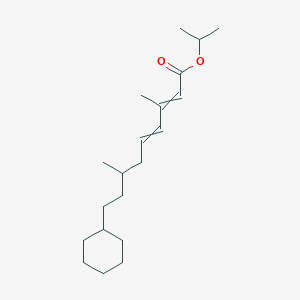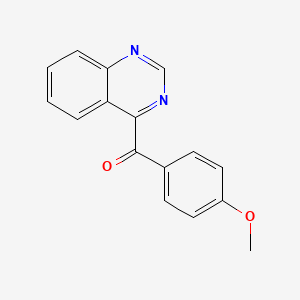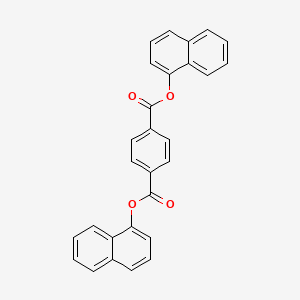
Methylphenylarsine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Methyl(phenyl)arsane can be synthesized through several methods. One common approach involves the reaction of phenylarsine oxide with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
C6H5AsO+CH3I+NaOH→C6H5AsCH3+NaI+H2O
Industrial Production Methods: Industrial production of methyl(phenyl)arsane typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and yield. The process may include steps such as distillation and recrystallization to purify the final product.
化学反应分析
Types of Reactions: Methyl(phenyl)arsane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methyl(phenyl)arsine oxide.
Reduction: Reduction reactions can convert it back to the parent arsane.
Substitution: The phenyl or methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Methyl(phenyl)arsine oxide.
Reduction: Parent arsane.
Substitution: Various substituted arsanes depending on the reagents used.
科学研究应用
Methyl(phenyl)arsane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds.
Biology: Studies on its biological activity and potential toxicity.
Medicine: Research into its potential use in pharmaceuticals and as a therapeutic agent.
Industry: Applications in the semiconductor industry for the production of high-purity arsenic compounds.
作用机制
The mechanism by which methyl(phenyl)arsane exerts its effects involves interactions with cellular components. It can bind to proteins and enzymes, potentially disrupting their normal function. The exact molecular targets and pathways involved are still under investigation, but it is known to interfere with cellular redox processes and enzyme activity.
相似化合物的比较
Phenylarsine: Lacks the methyl group, making it less bulky.
Dimethylarsine: Contains two methyl groups instead of one phenyl group.
Trimethylarsine: Contains three methyl groups, making it more volatile.
Uniqueness: Methyl(phenyl)arsane is unique due to the presence of both a phenyl and a methyl group, which imparts distinct chemical properties. Its intermediate bulkiness and reactivity make it suitable for specific applications that other similar compounds may not fulfill.
属性
分子式 |
C7H8As |
|---|---|
分子量 |
167.06 g/mol |
InChI |
InChI=1S/C7H8As/c1-8-7-5-3-2-4-6-7/h2-6H,1H3 |
InChI 键 |
HBEGXZCNYJRDTF-UHFFFAOYSA-N |
规范 SMILES |
C[As]C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1'-biphenyl](/img/structure/B14627226.png)




![Methanone, (1-butyl-5-methoxy-2-phenyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14627248.png)

![Methyl [amino(methylsulfanyl)methyl]carbamate](/img/structure/B14627271.png)
![4-Methyl-6-{1-[(naphthalen-1-yl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14627282.png)



